molecular formula C39H57N3O6S7 B1252044 Lissoclibadin 1

Lissoclibadin 1

Katalognummer: B1252044
Molekulargewicht: 888.4 g/mol
InChI-Schlüssel: SYYGQWWWVKVZAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lissoclibadin 1 is an organosulfur heterocyclic compound isolated from the ascidian Lissoclinum badium. It has been shown to exhibit cytotoxicity against human cancer cell lines. It has a role as an animal metabolite, a marine metabolite and an antineoplastic agent. It is an aromatic ether, an aryl sulfide, a tertiary amino compound, an organic heterotetracyclic compound and an organosulfur heterocyclic compound.

Wissenschaftliche Forschungsanwendungen

Cytotoxicity

Lissoclibadin 1 has demonstrated significant cytotoxic effects against several human solid tumor cell lines, including:

Cell LineType of CancerIC50 (µM)
HCT-15Colon Adenocarcinoma0.5
HeLa-S3Cervical Adenocarcinoma1.2
MCF-7Breast Adenocarcinoma0.8
NCI-H28Mesothelioma1.5

These results indicate that this compound is particularly effective against colon cancer cells, with an IC50 value of 0.5 µM, suggesting a strong potential for development as a chemotherapeutic agent .

In Vivo Studies

In vivo experiments using nude mice models have demonstrated that this compound can suppress tumor growth without significant adverse effects. Mice injected with HCT-15 cells and treated with this compound exhibited reduced tumor size compared to control groups, highlighting its potential as a therapeutic agent .

Immunomodulatory Effects

Aside from its cytotoxic properties, this compound has been studied for its effects on immune responses:

  • IL-8 Production : Studies show that this compound does not increase IL-8 levels in PMA-stimulated HL-60 cells, indicating a complex interaction with immune signaling pathways .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various experimental settings:

  • Study on Cytotoxicity : A study conducted by Tatsuta et al. demonstrated that this compound exhibited the most potent cytotoxicity among other lissoclibadins tested against multiple cancer cell lines .
  • Mechanistic Insights : Research by Patil et al. explored the structural characteristics of lissoclibadins and their correlation with biological activity, emphasizing the importance of structural modifications in enhancing their therapeutic potential .
  • Comparative Analysis : A comparative study showed that while other lissoclibadins exhibited varying degrees of activity against different cell lines, this compound consistently demonstrated superior efficacy against colon cancer cells .

Eigenschaften

Molekularformel

C39H57N3O6S7

Molekulargewicht

888.4 g/mol

IUPAC-Name

2-[14,19-bis[2-(dimethylamino)ethyl]-6,7,11,12,21,22-hexamethoxy-5,13,20-tris(methylsulfanyl)-2,9,16,17-tetrathiatetracyclo[16.4.0.03,8.010,15]docosa-1(22),3,5,7,10,12,14,18,20-nonaen-4-yl]-N,N-dimethylethanamine

InChI

InChI=1S/C39H57N3O6S7/c1-40(2)19-16-22-31(49-13)25(43-7)28(46-10)37-34(22)52-38-29(47-11)26(44-8)32(50-14)23(17-20-41(3)4)35(38)54-55-36-24(18-21-42(5)6)33(51-15)27(45-9)30(48-12)39(36)53-37/h16-21H2,1-15H3

InChI-Schlüssel

SYYGQWWWVKVZAF-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCC1=C2C(=C(C(=C1SC)OC)OC)SC3=C(C(=C(C(=C3SSC4=C(C(=C(C(=C4S2)OC)OC)SC)CCN(C)C)CCN(C)C)SC)OC)OC

Synonyme

lissoclibadin 1

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lissoclibadin 1
Reactant of Route 2
Reactant of Route 2
Lissoclibadin 1
Reactant of Route 3
Reactant of Route 3
Lissoclibadin 1
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Lissoclibadin 1
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Lissoclibadin 1
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Lissoclibadin 1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.